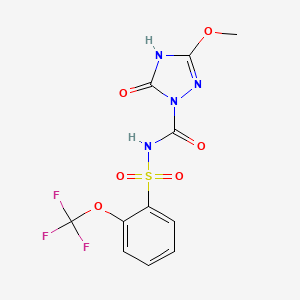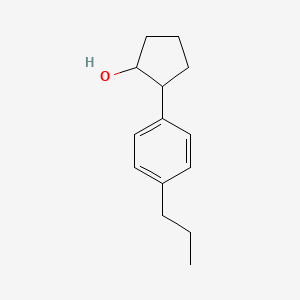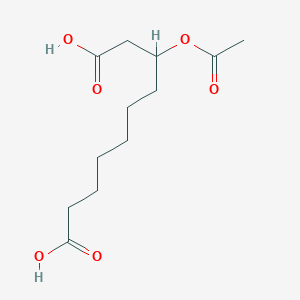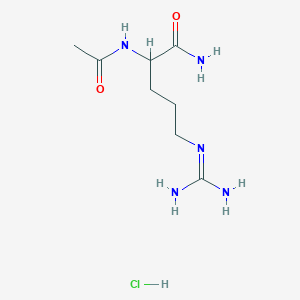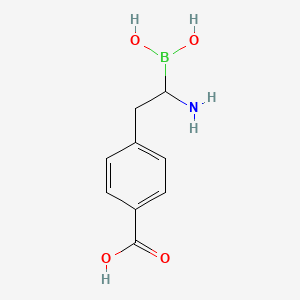
H-D-Val-Leu-Lys-CH2Cl.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-D-Val-Leu-Lys-CH2Cl.HCl is a synthetic peptide derivative. It is composed of three amino acids: valine, leucine, and lysine, with a chloromethyl group attached to the lysine residue. This compound is often used in biochemical research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, leucine and lysine, are added sequentially through coupling reactions. The chloromethyl group is introduced by reacting the lysine residue with chloromethyl methyl ether under acidic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Val-Leu-Lys-CH2Cl.HCl: undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. Reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields a substituted amine derivative.
Hydrolysis: The major products are the free amino acids valine, leucine, and lysine.
Aplicaciones Científicas De Investigación
H-D-Val-Leu-Lys-CH2Cl.HCl: has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Chemistry: Employed in the synthesis of complex peptides and proteins for structural and functional studies.
Industry: Utilized in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of H-D-Val-Leu-Lys-CH2Cl.HCl involves its interaction with enzymes and other biomolecules. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This property is exploited in enzyme inhibition studies and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
H-D-Val-Leu-Lys-CH2Cl.HCl: is unique due to the presence of the chloromethyl group, which imparts distinct reactivity. Similar compounds include:
H-D-Val-Leu-Lys-pNA: A peptide substrate used in chromogenic assays.
H-D-Val-Leu-Lys-AMC: A fluorogenic substrate for protease activity assays.
H-D-Val-Leu-Lys-CH2Br: A bromomethyl derivative with similar reactivity but different chemical properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and specificity of This compound in research and industrial contexts.
Propiedades
Fórmula molecular |
C18H36Cl2N4O3 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1 |
Clave InChI |
MLRAOFPMGDWEGF-ZPQOTBKHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)


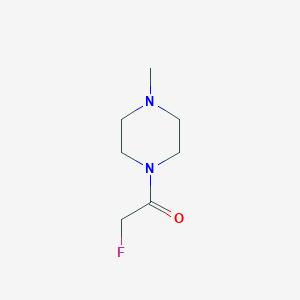
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
